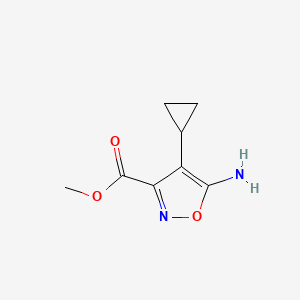

4-Chloro-2,1,3-benzothiadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

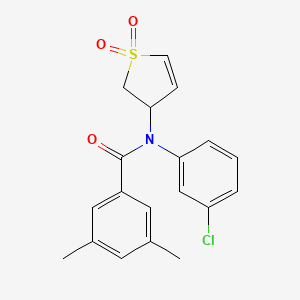

4-Chloro-2,1,3-benzothiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of chlorine and amine groups on the benzothiadiazole ring structure suggests that this compound could exhibit interesting chemical and physical properties, potentially making it useful in various applications, including material science and pharmaceuticals .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions with thiosemicarbazide. For instance, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine was synthesized from 2,4-dichloro-benzaldehyde and thiosemicarbazide . These methods highlight the versatility of thiadiazole synthesis, which can be tailored to introduce various substituents onto the thiadiazole core.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using techniques such as X-ray diffraction, which provides detailed information on the crystal and molecular structure. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular structure is further analyzed using density functional theory (DFT) calculations to understand the electronic properties and predict the behavior of the compound in various states .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a range of chemical reactivities due to the presence of reactive functional groups. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . The reactivity of thiadiazole derivatives can be exploited in the synthesis of complex molecules, including pharmaceuticals and materials with specific properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of halogen atoms and the amine group can affect the polarity, solubility, and overall reactivity of the compound. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a significant first-order hyperpolarizability, suggesting potential applications as a nonlinear optical (NLO) material . Additionally, the acetylcholinesterase-inhibition activities of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been tested, indicating potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles, including 4-Amino-2,1,3-benzothiadiazole, have been applied in metal coordination chemistry and crystal engineering of organic solids. These compounds form complexes with metals like ZnCl2, revealing novel types of coordination to metal centers and offering new prospects for crystal engineering. The crystal structure, UV-Vis, IR spectroscopy, and theoretical calculations have provided insights into their bonding and electronic properties, highlighting their potential for designing new materials with specific optical and electronic functions (Bashirov et al., 2014).

Synthetic Methodologies for Heterocycles

In the realm of combinatorial chemistry and drug discovery, 4-Chloro-2,1,3-benzothiadiazol-5-amine plays a crucial role in the synthesis of various heterocyclic compounds. These synthetic methodologies are essential for developing new drug targets, showcasing the versatility of 4-Chloro-2,1,3-benzothiadiazol-5-amine in generating compounds with potential biological activities (Makino, Nakanishi, & Tsuji, 2003).

Luminescent Material Development

4-Chloro-2,1,3-benzothiadiazol-5-amine derivatives have been utilized in the synthesis of luminescent materials for optoelectronic applications. These materials exhibit promising optical properties, including intense photoluminescence, which is essential for OLED technologies and other applications requiring efficient light-emitting materials (Tao et al., 2011).

Eigenschaften

IUPAC Name |

4-chloro-2,1,3-benzothiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFNDUBDHJMEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)

![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2528384.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2528385.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)